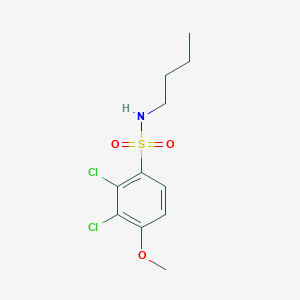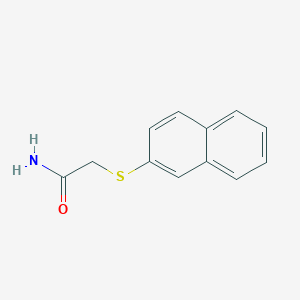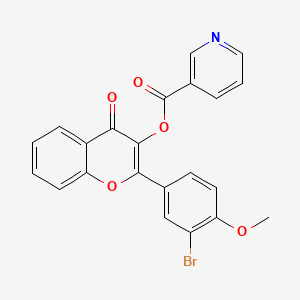![molecular formula C24H20N2O B4729532 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine](/img/structure/B4729532.png)
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine
Vue d'ensemble
Description
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine is an organic compound with the molecular formula C24H20N2O. It is a member of the perimidine family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound is notable for its unique structural features, which include a benzyloxy group attached to a phenyl ring, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine typically involves a multi-step process. One common method starts with the reaction of 4-benzyloxybenzaldehyde with 1,8-diaminonaphthalene under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired perimidine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenyl derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives without the benzyloxy group.
Substitution: Various substituted phenyl derivatives depending on the specific reaction.
Applications De Recherche Scientifique
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(benzyloxy)phenyl]ethanol: Similar in structure but with an ethanol group instead of the perimidine ring.
4-(benzyloxy)phenol: Lacks the perimidine ring, making it less complex.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of the perimidine ring.
Uniqueness
2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine is unique due to its fused bicyclic structure containing nitrogen atoms, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzyloxy-substituted compounds, making it a valuable molecule for various research applications .
Propriétés
IUPAC Name |
2-(4-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-2-6-17(7-3-1)16-27-20-14-12-19(13-15-20)24-25-21-10-4-8-18-9-5-11-22(26-24)23(18)21/h1-15,24-26H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALGIRLJULBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-5-METHYL-4-PHENYLTHIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4729457.png)
![METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4729476.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B4729479.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4729490.png)
![4-(3,4-dimethylphenyl)-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4729494.png)

![4-[(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B4729511.png)
![N-(3-acetylphenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4729517.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4729538.png)
![N-(3-fluorophenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4729541.png)


![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]BENZENESULFONAMIDE](/img/structure/B4729561.png)
